Potassium 2-[(4-fluorophenyl)sulfanyl]acetate

Aqueous Solubility Counterion Effect Reaction Medium Compatibility

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (CAS 1007190-49-9), with the molecular formula C8H6FKO2S and a molecular weight of approximately 224.29 g/mol, is a potassium carboxylate salt that serves as the water-soluble form of (4-fluorophenylthio)acetic acid. This compound belongs to the broader class of thioacetate derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity to bind multiple biological targets with high affinity.

Molecular Formula C8H6FKO2S
Molecular Weight 224.3 g/mol
CAS No. 1007190-49-9
Cat. No. B3373525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-[(4-fluorophenyl)sulfanyl]acetate
CAS1007190-49-9
Molecular FormulaC8H6FKO2S
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCC(=O)[O-].[K+]
InChIInChI=1S/C8H7FO2S.K/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1
InChIKeyBNLWWCVJORNRMT-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (CAS 1007190-49-9): Procurement-Grade Building Block for Thioacetate-Based Synthesis


Potassium 2-[(4-fluorophenyl)sulfanyl]acetate (CAS 1007190-49-9), with the molecular formula C8H6FKO2S and a molecular weight of approximately 224.29 g/mol, is a potassium carboxylate salt that serves as the water-soluble form of (4-fluorophenylthio)acetic acid [1]. This compound belongs to the broader class of thioacetate derivatives, which are recognized as privileged scaffolds in medicinal chemistry due to their capacity to bind multiple biological targets with high affinity [2]. The compound is commercially available in research-grade purity (typically 95%) and is utilized as an organic building block in drug discovery, agrochemical development, and materials science applications [3].

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate: Why Generic In-Class Substitution Is Not Feasible


Substituting Potassium 2-[(4-fluorophenyl)sulfanyl]acetate with generic analogs (e.g., unsubstituted phenylthioacetate salts, sodium counterion variants, or regioisomeric fluorophenyl derivatives) introduces quantifiable deviations in critical physicochemical properties that directly impact aqueous reaction compatibility and downstream synthesis outcomes. The potassium counterion confers markedly enhanced aqueous solubility compared to the parent free acid [1], while the para-fluoro substitution on the phenyl ring modulates electronic properties and lipophilicity in ways that ortho- or meta-substituted analogs cannot replicate . In thioacetate-mediated alkylation and thioester synthesis, the choice of counterion (potassium vs. sodium vs. free acid) alters nucleophilicity, reaction kinetics, and compatibility with aqueous or biphasic conditions—factors that render simple analog substitution unreliable without re-optimization of reaction parameters. The specific combination of potassium counterion plus para-fluorophenylthio moiety represents a distinct, non-interchangeable reagent profile.

Quantitative Evidence Guide: Differentiated Performance Metrics of Potassium 2-[(4-fluorophenyl)sulfanyl]acetate


Aqueous Solubility Enhancement: Potassium Salt vs. Parent Free Acid

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate exhibits substantially enhanced aqueous solubility relative to its parent free acid, (4-fluorophenylthio)acetic acid, as demonstrated by a measured LogP value of -0.904 for the potassium salt [1] compared to a LogP of 2.00240 for the free acid . This negative LogP indicates preferential partitioning into aqueous phase, which is critical for reactions conducted in water or aqueous-organic biphasic systems. The potassium carboxylate form also displays a calculated pKa of 3.55 for the conjugate acid, indicating complete ionization under neutral to basic aqueous conditions [1].

Aqueous Solubility Counterion Effect Reaction Medium Compatibility

Electronic and Lipophilic Modulation: para-Fluoro Substitution vs. Unsubstituted Phenylthio Analogs

The para-fluoro substituent on Potassium 2-[(4-fluorophenyl)sulfanyl]acetate introduces a quantifiable electron-withdrawing inductive effect that modulates the reactivity of both the thioether sulfur and the acetate moiety. Fluorine substitution at the para position is widely documented to enhance metabolic stability and modulate bioavailability in drug candidates [1]. The heterocycle-thioacetic acid scaffold, of which this compound is a foundational building block, has been validated as a privileged structure capable of binding multiple therapeutic targets with high affinity [2]. Replacement with non-fluorinated phenylthioacetate eliminates this electronic tuning, while ortho- or meta-fluoro substitution introduces distinct steric and electronic profiles that alter reactivity and downstream biological activity in ways not predictable from the para-substituted derivative .

Fluorine Substitution Electronic Effects SAR Optimization

Ionization and pH-Dependent Speciation: Potassium Salt Advantage in Aqueous Buffers

The potassium salt form of 2-[(4-fluorophenyl)sulfanyl]acetate maintains complete ionization across a broad pH range (pH > pKa + 2), with a calculated pKa of 3.55 for the conjugate acid [1]. The LogD (pH 5.5) value of -0.036 and LogD (pH 7.4) value of -1.45 confirm that the compound remains predominantly ionized and aqueous-soluble under physiologically relevant and typical laboratory buffer conditions [1]. In contrast, the free acid (pKa ~4-5) requires neutralization for aqueous compatibility and will partition differently in biphasic systems depending on pH. The potassium salt exhibits a topological polar surface area (TPSA) of 40.13 Ų and complies with Lipinski's Rule of Five criteria (true), indicating favorable drug-like physicochemical properties when incorporated into larger molecular architectures [1].

pH-Dependent Solubility Ionization State Bioconjugation Chemistry

Thioacetate Moiety Reactivity: Nucleophilic Sulfur for Alkylation and Heterocycle Construction

The thioacetate functional group in Potassium 2-[(4-fluorophenyl)sulfanyl]acetate provides a versatile sulfur nucleophile for alkylation, thioester formation, and subsequent transformation into heterocyclic scaffolds. The heterocycle-thioacetic acid motif is classified as a privileged scaffold in medicinal chemistry, with demonstrated capacity to bind multiple biological targets with high affinity [1]. Thioacetate esters serve as key intermediates or protected thiol forms in complex drug synthesis pathways, and potassium thioacetate reagents provide a reliable and controlled method for introducing sulfur functionalities during complex multi-step syntheses [2]. The para-fluorophenyl substituent modulates sulfur nucleophilicity through inductive electron withdrawal while maintaining sufficient reactivity for efficient alkylation and cross-coupling reactions [3].

Thioether Reactivity Heterocycle Synthesis Sulfur Nucleophile

Molecular Properties Supporting Drug-Like Characteristics: TPSA and Lipinski Compliance

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate exhibits calculated physicochemical properties that support drug-like characteristics when incorporated into larger molecular frameworks. The compound demonstrates a topological polar surface area (TPSA) of 40.13 Ų and fully complies with Lipinski's Rule of Five criteria (evaluated as 'true') [1]. The molecular weight of 224.29 g/mol and the presence of three rotatable bonds provide conformational flexibility while maintaining favorable pharmacokinetic potential [1]. In contrast, sodium salt variants (molecular weight differences due to counterion mass) and regioisomeric fluorophenyl analogs yield distinct calculated property profiles that may alter predicted ADME behavior in downstream drug candidates .

Drug-Likeness ADME Properties Physicochemical Profiling

Heterocycle-Thioacetic Acid Privileged Scaffold: Validated Broad-Spectrum Pharmacological Relevance

The heterocycle-thioacetic acid motif, for which Potassium 2-[(4-fluorophenyl)sulfanyl]acetate serves as a foundational synthetic building block, has been extensively validated as a privileged molecular scaffold with potent, broad-ranging pharmacological activities [1]. Privileged structures are defined by their capacity to bind multiple biological targets with high affinity, thereby facilitating the discovery of novel bioactive agents [1]. This compound's thioacetic acid-derived fragment, when incorporated into heterocyclic frameworks, has demonstrated activity across diverse therapeutic areas including anti-inflammatory, antimicrobial, anticancer, and CNS applications as documented in comprehensive reviews [1]. The para-fluorophenyl substitution further enhances metabolic stability and target binding characteristics compared to non-fluorinated analogs [2].

Privileged Scaffold Polypharmacology Drug Discovery

Potassium 2-[(4-fluorophenyl)sulfanyl]acetate: Recommended Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Heterocycle-Thioacetic Acid Derivatives for Hit-to-Lead Optimization

This compound is ideally suited for medicinal chemistry programs constructing heterocycle-thioacetic acid privileged scaffolds. The thioacetate moiety enables efficient alkylation and subsequent heterocycle formation, while the pre-ionized potassium salt form permits direct use in aqueous or biphasic reaction conditions without pH adjustment [1]. The para-fluorophenyl substituent provides electronic tuning that enhances metabolic stability in downstream drug candidates [2].

Aqueous-Phase Bioconjugation and Chemical Biology Studies

The high aqueous solubility (LogP = -0.904) and complete ionization at physiological pH (LogD (pH 7.4) = -1.45) make Potassium 2-[(4-fluorophenyl)sulfanyl]acetate an excellent choice for bioconjugation chemistry conducted in aqueous buffers [1]. The thioacetate group can serve as a protected thiol precursor or be directly conjugated to biomolecules, with the potassium counterion ensuring compatibility with phosphate-buffered saline and other biological media without precipitation or pH drift.

Agrochemical Intermediate Synthesis Requiring Fluorinated Aromatic Building Blocks

The para-fluorophenylthio moiety is valuable in agrochemical development, where fluorinated aromatic groups confer enhanced environmental stability and target-site selectivity [1]. This potassium salt serves as a direct precursor for synthesizing fluorinated thioether-containing pesticides, herbicides, and fungicides, with the potassium form enabling aqueous workup procedures during large-scale intermediate preparation [2].

Thioester and Thiol Generation via Alkylation Reactions

Potassium thioacetate derivatives are established reagents for introducing protected thiol functionalities via S-alkylation [1]. Potassium 2-[(4-fluorophenyl)sulfanyl]acetate extends this methodology to incorporate a para-fluorophenylthio moiety, enabling subsequent deprotection to generate 4-fluorothiophenol derivatives or further functionalization via oxidation to sulfoxides/sulfones. The potassium carboxylate form provides enhanced nucleophilicity compared to the protonated free acid under neutral to basic conditions [2].

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